![molecular formula C18H18OS B15244350 4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with the molecular formula C18H18OS It is characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 3,4-dimethylphenyl group
準備方法
The synthesis of 4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylacetophenone and thiobenzaldehyde.
Reaction Conditions: The key step involves the formation of the 3-oxopropyl chain through a Claisen condensation reaction. This reaction is typically carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reaction.
化学反応の分析
4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The thiobenzaldehyde group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiobenzaldehyde derivatives.
科学的研究の応用
4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it is explored for its potential as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities that can be optimized for therapeutic use.
Industry: The compound finds applications in the development of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrial products.
作用機序
The mechanism of action of 4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, or inflammation. By modulating these pathways, it can exert its biological effects, such as antimicrobial or anticancer activities.
類似化合物との比較
4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(3,4-dimethylphenyl)-4-oxobutanoic acid and 3-(2,4-dimethylphenyl)-3-oxopropanenitrile share structural similarities with this compound.
Uniqueness: The presence of the thiobenzaldehyde group in this compound distinguishes it from other similar compounds
特性
分子式 |
C18H18OS |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
4-[3-(3,4-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-3-9-17(11-14(13)2)18(19)10-8-15-4-6-16(12-20)7-5-15/h3-7,9,11-12H,8,10H2,1-2H3 |
InChIキー |
BDMHLTDYMKWYDA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)C=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244267.png)
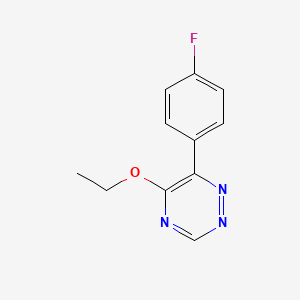

![7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one](/img/structure/B15244285.png)
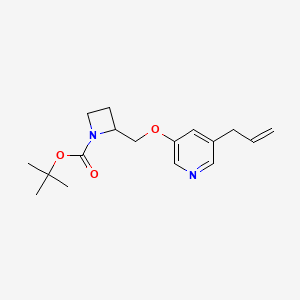
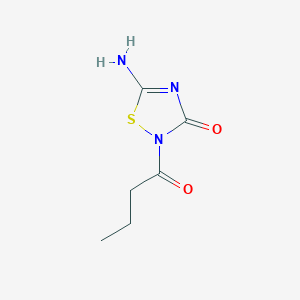
![2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B15244324.png)
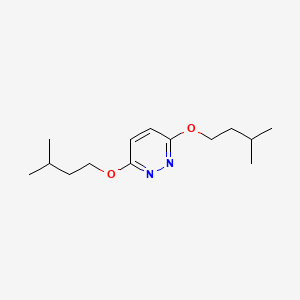
![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)
![Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate](/img/structure/B15244341.png)

![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
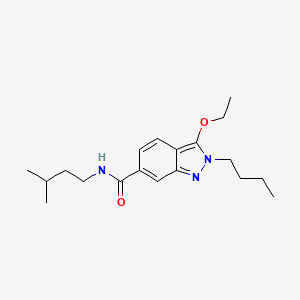
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
